molecular formula C17H13N3OS B5827385 N-(pyridin-2-ylcarbamothioyl)naphthalene-1-carboxamide

N-(pyridin-2-ylcarbamothioyl)naphthalene-1-carboxamide

Cat. No.: B5827385
M. Wt: 307.4 g/mol
InChI Key: NUOZVDZVUIQNHF-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylcarbamothioyl)naphthalene-1-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a naphthalene ring fused with a pyridine ring, connected through a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylcarbamothioyl)naphthalene-1-carboxamide typically involves the reaction of 2-aminopyridine with naphthalene-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with thiourea to form the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylcarbamothioyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(pyridin-2-ylcarbamothioyl)naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylcarbamothioyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The carbamothioyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyridin-2-ylcarbamothioyl)naphthalene-1-carboxamide is unique due to its combination of a naphthalene ring, pyridine ring, and carbamothioyl linkage. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further distinguish it from similar compounds .

Properties

IUPAC Name

N-(pyridin-2-ylcarbamothioyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c21-16(20-17(22)19-15-10-3-4-11-18-15)14-9-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOZVDZVUIQNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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